2,4,6-Tris[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine
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Overview
Description
2,4,6-Tris[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine is a compound belonging to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This compound is characterized by the presence of three prop-2-yn-1-ylsulfanyl groups attached to the triazine ring. Triazines are known for their wide range of applications in various fields, including agriculture, medicine, and materials science.
Preparation Methods
The synthesis of 2,4,6-Tris[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine typically involves the reaction of cyanuric chloride with prop-2-yn-1-ylthiol in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atoms with the prop-2-yn-1-ylsulfanyl groups. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the desired product .
Chemical Reactions Analysis
2,4,6-Tris[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.
Substitution: The prop-2-yn-1-ylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
2,4,6-Tris[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,6-Tris[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and the nature of the derivatives used .
Comparison with Similar Compounds
Similar compounds to 2,4,6-Tris[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine include other triazine derivatives such as:
2,4,6-Tris(pyridin-4-yl)-1,3,5-triazine: Known for its use in the synthesis of metal-organic frameworks with unique sorption properties.
3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole: Used as a precursor for coordination compounds with nonlinear optical and magnetic properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of prop-2-yn-1-ylsulfanyl groups, which impart distinct chemical and physical properties to the compound.
Properties
CAS No. |
642086-14-4 |
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Molecular Formula |
C12H9N3S3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2,4,6-tris(prop-2-ynylsulfanyl)-1,3,5-triazine |
InChI |
InChI=1S/C12H9N3S3/c1-4-7-16-10-13-11(17-8-5-2)15-12(14-10)18-9-6-3/h1-3H,7-9H2 |
InChI Key |
CIVJNKKTIGPJAA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSC1=NC(=NC(=N1)SCC#C)SCC#C |
Origin of Product |
United States |
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